(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound “(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a structurally complex molecule featuring a fused thieno[2,3-c]pyridine core substituted with diethyl ester groups at positions 3 and 6, and an (E)-configured acrylamido linker bearing a 4-nitrophenyl moiety at position 2. This architecture combines a heterocyclic framework with electron-withdrawing (nitro) and electron-donating (ester) groups, which may influence its physicochemical and biological properties.
The synthesis of related dihydrothieno[2,3-c]pyridine derivatives typically involves condensation reactions between ethyl cyanoacetate and piperidone derivatives, followed by functionalization of the amino group at position 2 . The acrylamido substituent in the target compound likely arises from a Michael addition or condensation reaction involving 3-(4-nitrophenyl)acryloyl chloride. Such modifications are common in medicinal chemistry to enhance bioactivity or modulate solubility .
Properties
IUPAC Name |
diethyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S/c1-3-31-21(27)19-16-11-12-24(22(28)32-4-2)13-17(16)33-20(19)23-18(26)10-7-14-5-8-15(9-6-14)25(29)30/h5-10H,3-4,11-13H2,1-2H3,(H,23,26)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPIJWIVKMGMMT-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing thieno[2,3-c]pyridine moieties exhibit promising anticancer properties. The incorporation of the 4-nitrophenyl group enhances the compound's interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells. Studies have shown that similar derivatives can inhibit tumor growth in vitro and in vivo, suggesting a pathway for developing new anticancer agents.
2. Antimicrobial Properties
The thienopyridine scaffold is known for its antimicrobial activity. Preliminary studies on related compounds have demonstrated effectiveness against various bacterial strains. The presence of the nitrophenyl group may contribute to enhanced bioactivity by facilitating electron transfer mechanisms that disrupt microbial cell functions.
3. Neurological Applications
Compounds with similar structures have been investigated for their potential as neuroprotective agents. The ability of (E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Material Science Applications
1. Organic Electronics
The unique electronic properties of thieno[2,3-c]pyridine derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of these compounds is ongoing.
2. Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial uses.
Research Tool Applications
1. Chemical Probes
This compound can serve as a chemical probe in biological studies to investigate specific signaling pathways or molecular interactions within cells. Its structural characteristics allow for modifications that can tailor its reactivity and specificity towards various biological targets.
2. Synthesis of New Derivatives
The synthetic versatility of this compound allows researchers to create a library of derivatives with varied biological activities. This aspect is crucial for drug discovery processes where structure-activity relationships (SAR) are explored.
Comparison with Similar Compounds
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g)
- Structure: Lacks the acrylamido and 4-nitrophenyl groups but retains the dihydrothienopyridine core and diethyl esters.
- Synthesis: Prepared via condensation of ethyl cyanoacetate and ethyl 4-oxopiperidine-1-carboxylate, yielding a yellow solid (m.p. 145–147°C) .
- Key Data :
However, the acrylamido group in the target compound may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding .
(E)-6-tert-butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Structure : Features a Schiff base (-CH=N-) linker instead of acrylamido and includes a 2-hydroxybenzylidene substituent.
- Synthesis: Derived from 2-hydroxybenzaldehyde and a dihydrothienopyridine precursor via condensation .
- Key Properties : Characterized by FT-IR (C=N stretch at ~1600 cm⁻¹) and UV-vis spectroscopy (λmax ~350 nm due to conjugated imine) .
Comparison: The Schiff base in this analogue enables metal chelation, which is absent in the target compound.
Analogues with Varied Heterocyclic Cores
Diethyl 3-benzyl-7-(4-nitrophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Structure: Contains an imidazo[1,2-a]pyridine core instead of thieno[2,3-c]pyridine, with a 4-nitrophenyl group at position 5.
- Properties : Yellow solid (m.p. 215–217°C), HRMS [M+1]+ = 550.0816 (calc. 550.0978) .
- Bioactivity: Imidazopyridine derivatives are known for antitumor and antimicrobial activities, though specific data for 2d are unreported .
Comparison: The imidazole ring in 2d introduces additional hydrogen-bonding sites, whereas the thieno ring in the target compound may enhance aromatic stacking interactions. The 4-nitrophenyl group is conserved, suggesting shared electronic effects .
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Structure : 1,4-dihydropyridine core with trimethoxyphenyl and ester groups.
- Properties : Molecular weight 419.5 g/mol, XLogP3 = 3.2 .
- Bioactivity : Dihydropyridines are calcium channel blockers; the trimethoxyphenyl group may enhance antiproliferative activity .
The target compound’s nitro group may increase cytotoxicity compared to trimethoxy substitution .
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
*Estimated based on structural similarity.
Table 2. Spectral Data Comparison
Research Findings and Implications
- The 4-nitrophenyl group may enhance cytotoxicity but reduce solubility.
- Synthetic Flexibility: The dihydrothienopyridine core allows modular substitution, enabling optimization of electronic and steric properties .
- Thermodynamic Stability : The (E)-acrylamido configuration in the target compound likely improves conformational rigidity compared to Schiff base analogues .
Q & A
Basic: What are the standard synthetic routes for preparing (E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?
The synthesis typically involves multi-step reactions, including:
- Core Thienopyridine Formation : Cyclocondensation of substituted pyridines with sulfur-containing precursors under reflux conditions (e.g., using morpholine or ethanol as solvents) .
- Acrylamido Substitution : Introduction of the 4-nitrophenylacrylamido group via nucleophilic acyl substitution or coupling reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to preserve stereochemistry (E-configuration) .
- Purification : Flash chromatography (e.g., ethyl acetate/petroleum ether gradients) is critical for isolating intermediates and final products, with yields ranging from 64–73% depending on substituent reactivity .
Advanced: How can researchers optimize reaction conditions to enhance stereochemical purity in the acrylamido substitution step?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, preserving the E-configuration of the acrylamido group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of the nitroaromatic intermediates, while additives like triethylamine mitigate acid byproduct interference .
- Monitoring : Use HPLC or TLC (n-hexane/EtOAc eluent systems) to track reaction progress and confirm stereochemical integrity .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., dihydrothienopyridine backbone) and acrylamido substitution patterns. For example, δ 4.54 ppm (s, 2H) corresponds to the methylene protons adjacent to the ester groups .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M]+ = 541.6 g/mol) and detects fragmentation patterns indicative of the nitroaryl group .
- IR Spectroscopy : Peaks near 1700 cm⁻¹ confirm ester carbonyl groups, while 1520 cm⁻¹ corresponds to nitro (NO₂) stretching .
Advanced: How can X-ray crystallography resolve ambiguities in structural assignments from spectroscopic data?
- Disorder Analysis : Ethoxy/ethyl group disorder in crystal structures (occupancy ratios up to 0.788:0.212) can explain anomalous NMR splitting .
- Hydrogen Bonding : Intermolecular interactions (e.g., C=O⋯H–N) stabilize the 1,4-dihydropyridine conformation, clarifying electronic effects in UV-Vis spectra .
- Torsional Angles : Dihedral angles (e.g., C6–N3–C9 = -178.0°) confirm the planar geometry of the acrylamido group, critical for biological activity .
Basic: What biological activities are associated with this compound’s structural motifs?
- Enzyme Inhibition : The thienopyridine scaffold and nitroaryl group exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (Ki = 5.75–7.13 µM), likely via π-π stacking with active-site aromatic residues .
- Antioxidant Potential : Schiff base derivatives of similar compounds show DPPH radical scavenging activity, though metal chelation (e.g., Fe²⁺) may reduce efficacy .
Advanced: How can researchers address contradictions in biological activity data across analogs?
- Structure-Activity Relationships (SAR) : Systematic substitution (e.g., replacing 4-nitrophenyl with methoxyphenyl) modulates electron-withdrawing/donating effects, altering enzyme binding .
- Metallocomplexation : Compare ligand vs. metal chelate activities. For example, Fe(II) chelates may enhance GST inhibition (Ki = 9.37 µM) but reduce antioxidant capacity due to redox inactivity .
- Docking Studies : Molecular dynamics simulations clarify steric clashes (e.g., trifluoromethyl groups) that reduce potency in dihydropyridine derivatives .
Basic: What safety precautions are recommended for handling this compound?
- Toxicity Data : While specific studies are limited, structurally related dihydropyridines require PPE (gloves, goggles) due to potential neurotoxicity .
- Waste Disposal : Neutralize nitroaromatic byproducts with reducing agents (e.g., NaHSO₃) before disposal .
Advanced: How can researchers mitigate low yields in the final coupling step?
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for acrylamido introduction .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and minimizes decomposition of heat-sensitive intermediates .
- Byproduct Trapping : Scavengers like molecular sieves absorb water in esterification steps, pushing equilibrium toward product formation .
Basic: What computational methods support the interpretation of experimental data?
- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts with <5% deviation from experimental values .
- Hirshfeld Surface Analysis : Maps crystal packing interactions (e.g., C–H⋯O bonds) to explain solubility differences .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Dynamic Effects : Rotameric equilibria in solution (e.g., ethoxy group rotation) cause averaged NMR signals, while X-ray captures static conformations .
- Variable-Temperature NMR : Cooling to 183 K slows molecular motion, resolving split peaks for disordered groups .
- Synchrotron Radiation : High-resolution XRD (λ = 0.7 Å) clarifies ambiguous electron density maps for nitro group orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
